Cas no 105248-43-9 (1H-Thieno[3,4-d]imidazole-4-pentanoicacid, hexahydro-2-oxo-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, (3aS,4S,6aR)-)

1H-Thieno[3,4-d]imidazole-4-pentanoicacid, hexahydro-2-oxo-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, (3aS,4S,6aR)- structure
105248-43-9 structure
Product Name:1H-Thieno[3,4-d]imidazole-4-pentanoicacid, hexahydro-2-oxo-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, (3aS,4S,6aR)-
CAS-nummer:105248-43-9
MF:C14H19N3O8S2
MW:421.445961236954
CID:174036
PubChem ID:83894
Update Time:2025-04-19

1H-Thieno[3,4-d]imidazole-4-pentanoicacid, hexahydro-2-oxo-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, (3aS,4S,6aR)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Thieno[3,4-d]imidazole-4-pentanoicacid, hexahydro-2-oxo-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, (3aS,4S,6aR)-
    • 1H-Thieno[3,4-d]imidazole-4-pentanoicacid, hexahydro-2-oxo-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ...
    • 2,5-dioxo-1-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyloxy]pyrrolidine-3-sulfonic acid
    • biotinyl-N-hydroxysulfosuccinimide ester
    • SULFOSUCCINIMIDYL D-BIOTIN (BIOTIN-SULFO-OSU)
    • Nhss-biotin
    • Snhs-biotin
    • Sulfosuccinimide-biotin
    • Sulfosuccinimidobiotin
    • 105248-43-9
    • DTXSID90909396
    • 3-Pyrrolidinesulfonic acid, 1-((5-(hexahydro-2-oxo-1H-thieno(3,4-d)imidazol-4-yl)-1-oxopentyl)oxy)-2,5-dioxo-
    • SCHEMBL17385535
    • 1-{[5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
    • Inchi: 1S/C14H19N3O8S2/c18-10-5-9(27(22,23)24)13(20)17(10)25-11(19)4-2-1-3-8-12-7(6-26-8)15-14(21)16-12/h7-9,12H,1-6H2,(H2,15,16,21)(H,22,23,24)
    • InChI-sleutel: YCZTUBHUGXHSKE-UHFFFAOYSA-N
    • LACHT: S1CC2C(C1CCCCC(=O)ON1C(CC(C1=O)S(=O)(=O)O)=O)NC(N2)=O

Berekende eigenschappen

  • Exacte massa: 421.06100
  • Monoisotopische massa: 421.061356
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 8
  • Complexiteit: 765
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 193
  • Oppervlakte lading: 0
  • Aantal tautomers: 12
  • XLogP3: -0.7

Experimentele eigenschappen

  • Dichtheid: 1.67
  • Brekindex: 1.654
  • PSA: 203.86000
  • LogboekP: 0.81610
Aanbevolen leveranciers
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd